6-Bromo-1,3-dimethyluracil
Description
Properties
IUPAC Name |
6-bromo-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGZBJOMBOIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-dimethyluracil typically involves the bromination of 1,3-dimethyluracil. One common method includes the addition of bromine to a solution of 1,3-dimethyluracil in an appropriate solvent, such as acetic acid, under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of 6-Bromo-1,3-dimethyluracil may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer brominating agents and solvents can be employed to minimize environmental impact .
Chemical Reactions Analysis
Bromination and Intermediate Formation
6-Bromo-1,3-dimethyluracil likely forms through halogenation pathways similar to other uracil derivatives. While direct bromination at the 6-position is not explicitly described, studies on 1,3-dimethyluracil show initial bromine addition at the 5-position followed by possible rearrangement or substitution . For example:
-
Mechanism : Bromination of 1,3-dimethyluracil in acidic media produces 5-bromo-6-hydroxyhydrouracil intermediates, which dehydrate to form 5-bromouracil derivatives .
-
Dehydration : Acid catalysis or heating facilitates the formation of stable 5-bromo products, suggesting that 6-bromo derivatives might form under specific, less common conditions (e.g., steric hindrance or directed substitution) .
Substitution Reactions
The bromine atom at position 6 can act as a leaving group in nucleophilic substitution reactions. Key examples include:
Aromatic Amine Substitution
5-Bromo-6-methyluracil derivatives react with primary aromatic amines to form 6-arylaminomethyluracil derivatives . By analogy:
-
Reaction :
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Photochemical Coupling
6-Bromo derivatives may undergo photochemical reactions similar to 5-bromo isomers. For example:
-
Photoadduct Formation : Irradiation with indoles in acetone yields 5-(indolyl)uracil derivatives via radical intermediates .
Oxidation and Reduction
-
Oxidation : The 6-bromo group could be oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄), though direct evidence is lacking.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) might remove the bromine atom, yielding 1,3-dimethyluracil.
Comparative Reactivity of 5-Bromo vs. 6-Bromo Derivatives
Key Research Findings
-
Intermediate Isolation : Brominated hydrouracil intermediates (e.g., 5-bromo-6-hydroxy derivatives) are transient species in uracil bromination, but analogous 6-bromo intermediates remain uncharacterized .
-
Kinetics : Substitution reactions at C6 are slower than at C5 due to electronic and steric factors .
-
Synthetic Utility : 6-Bromo derivatives may serve as precursors for functionalized pyrimidines in drug discovery, though their applications are less explored compared to 5-bromo analogs .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1,3-dimethyluracil is primarily recognized for its potential in the development of anticancer and antiviral agents. The structural modifications introduced by bromination enhance its biological activity compared to its unmodified counterparts.
Anticancer Research
Research has shown that derivatives of uracil, including 6-bromo-1,3-dimethyluracil, exhibit cytotoxic effects on various cancer cell lines. For instance, studies have indicated that compounds with bromine substitutions can inhibit tumor growth in murine models of lung cancer, showcasing their potential as chemotherapeutic agents .
Antiviral Activity
The compound has also been explored for its antiviral properties. It has been studied for efficacy against viruses such as HIV and herpes simplex virus. The bromine atom may play a crucial role in enhancing the compound's interaction with viral enzymes or receptors .
Enzyme Inhibition
6-Bromo-1,3-dimethyluracil is investigated for its ability to inhibit specific enzymes, making it a candidate for drug development. The mechanism of action typically involves binding to the active sites of enzymes, thereby preventing substrate access and catalytic activity.
Case Studies
- A study demonstrated that 6-bromo derivatives could effectively inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .
- Another investigation highlighted its potential to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine analogs used in chemotherapy .
Receptor Binding Studies
The compound's ability to bind to biological receptors has been a subject of research. This binding can influence various cellular processes, making it relevant for therapeutic applications.
Synthetic Applications
In addition to its biological applications, 6-bromo-1,3-dimethyluracil serves as an important intermediate in organic synthesis. Its brominated structure allows for further functionalization through nucleophilic substitution reactions.
Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules and ligands for coordination chemistry . Its versatility as a synthetic intermediate makes it valuable in developing new pharmaceutical compounds.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-dimethyluracil involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 6-BrDMU and its analogs are critical for understanding their reactivity, physical properties, and applications. Below is a systematic comparison with key analogs:
Positional Isomers: 5-Bromo-1,3-dimethyluracil (5-BrDMU)
- Substitution Pattern : Bromine at the 5-position instead of 6.
- In cycloaddition reactions with dibenzylketone, 5-BrDMU forms a trans-cis-cis configured 2,4-diazabicyclo[4.1.0]nonane derivative, suggesting distinct regioselectivity compared to 6-BrDMU .
- Applications : Both isomers serve as precursors for bicyclic compounds, but their divergent reactivity profiles make them suitable for different synthetic pathways.
Substituted Derivatives: 5-Bromo-1,3-dimethyl-6-phenyluracil
- Structure : Features a bromine at the 5-position and a phenyl group at the 6-position.
- Properties: Molecular weight: 295.13 g/mol; XLogP3: 1.9 (indicating higher lipophilicity than 6-BrDMU) .
- Applications : The phenyl substitution expands π-π stacking interactions, making this derivative useful in materials science or as a ligand in catalysis.
Functionalized Analogs: 6-Amino-5-bromo-1-methyluracil
- Structure: Amino group at the 6-position and bromine at the 5-position.
- Properties: Molecular formula: C₅H₆BrN₃O₂; solubility in DMSO/DMF due to the polar amino group . The amino group enables participation in condensation reactions (e.g., with aldehydes), unlike 6-BrDMU, which is more prone to electrophilic substitution .
- Applications : Used in synthesizing pyrido[2,3-d]pyrimidines, which exhibit antimicrobial activity .
Halogen-Swapped Analogs: 6-Chloro-1,3-dimethyluracil (6-ClDMU)
- Structure : Chlorine replaces bromine at the 6-position.
- Reactivity :
- Applications : Both are used in photochemical synthesis, but 6-BrDMU’s higher reactivity could lead to divergent products.
Data Table: Key Properties of 6-Bromo-1,3-dimethyluracil and Analogs
*Estimated values based on structural similarity.
Physical Properties
- Bromine’s electronegativity increases the dipole moment of 6-BrDMU compared to non-halogenated uracils, influencing solubility and crystallization behavior.
Biological Activity
6-Bromo-1,3-dimethyluracil is a derivative of uracil, a nucleobase that plays a critical role in the structure of RNA. The introduction of bromine at the 6-position alters its biological properties significantly, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with 6-bromo-1,3-dimethyluracil, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 6-bromo-1,3-dimethyluracil typically involves bromination of 1,3-dimethyluracil. The process can be summarized as follows:
- Starting Material : 1,3-Dimethyluracil (CAS: 874-14-6).
- Bromination : The compound is treated with bromine in an appropriate solvent to yield 6-bromo-1,3-dimethyluracil.
- Purification : The product is purified using recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that halogenated uracils, including 6-bromo-1,3-dimethyluracil, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that brominated uracils can inhibit the growth of pancreatic and breast cancer cells by interfering with nucleic acid synthesis and promoting apoptosis .
Inhibition of Carbonic Anhydrases
6-Bromo-1,3-dimethyluracil has been shown to inhibit human carbonic anhydrases (hCA I and hCA II), which are enzymes involved in maintaining acid-base balance and are implicated in several diseases, including glaucoma and cancer. The inhibition constants (Ki) for hCA I and hCA II were reported as 316.2 μM and 166.4 μM respectively .
| Enzyme | Ki (μM) |
|---|---|
| hCA I | 316.2 |
| hCA II | 166.4 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of 6-bromo-1,3-dimethyluracil can be attributed to several mechanisms:
- Nucleic Acid Interference : As a uracil derivative, it can integrate into RNA or DNA structures, leading to faulty replication or transcription.
- Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts critical physiological processes related to pH regulation.
- Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its antibacterial properties.
Case Studies
Several studies have highlighted the efficacy of 6-bromo-1,3-dimethyluracil in clinical settings:
- Cytotoxicity Assays : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity in cancer cell lines .
- Antibacterial Testing : In a study evaluating various uracil derivatives for antibacterial activity, 6-bromo-1,3-dimethyluracil showed superior effectiveness compared to non-brominated counterparts against selected bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-1,3-dimethyluracil, and what are the critical reaction parameters?
- Methodological Answer : A common synthesis involves bromination of 1,3-dimethyluracil derivatives. For instance, 5-bromo-1,3-dimethyluracil can be synthesized via reaction with bromine in acetic acid. Key parameters include stoichiometric control of brominating agents, reaction temperature (e.g., 80°C), and solvent selection (e.g., DMF or aqueous ethanol). Post-synthesis purification via recrystallization or column chromatography ensures product integrity .
Q. How does the purity of 6-Bromo-1,3-dimethyluracil impact experimental reproducibility?
- Methodological Answer : Impurities (e.g., residual solvents or unreacted precursors) can alter reaction kinetics or catalytic behavior. High-purity (>98%) 6-Bromo-1,3-dimethyluracil minimizes side reactions in substitution processes. Analytical methods like HPLC or GC-MS validate purity, while strict adherence to GMP during synthesis ensures consistency .
Q. What spectroscopic techniques are used to characterize 6-Bromo-1,3-dimethyluracil and its derivatives?
- Methodological Answer : NMR spectroscopy identifies substitution patterns (e.g., singlet for C-5 proton at δ 6.30 in CDCl₃). IR spectroscopy detects functional groups (e.g., CN stretch at 2240 cm⁻¹ for cyano derivatives). Mass spectrometry and NIST reference data confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What is the mechanistic basis for cine substitution in reactions involving 6-Bromo-1,3-dimethyluracil?
- Methodological Answer : Deuterium-exchange experiments reveal an addition-elimination pathway. For example, treatment of 5-bromo-1,3-dimethyluracil with NaCN in DMF forms a 6-cyano intermediate via nucleophilic attack at C-6, followed by bromide elimination. Reaction conditions (e.g., equimolar vs. excess cyanide) dictate product distribution between 6-cyano and 5-cyano derivatives .
Q. How can contradictory product outcomes in substitution reactions be systematically resolved?
- Methodological Answer : Contradictions arise from variables like reagent molar ratios, temperature, and solvent polarity. For instance, equimolar NaCN at room temperature yields 6-cyano-1,3-dimethyluracil, while excess NaCN at 80°C favors 5-cyano products. Kinetic vs. thermodynamic control studies (e.g., time-dependent monitoring) clarify dominant pathways .
Q. What are the thermochemical properties of 6-Bromo-1,3-dimethyluracil, and how are they experimentally determined?
- Methodological Answer : Standard molar enthalpy of combustion (ΔcHₘ°) is measured using static bomb calorimetry. For uracil derivatives, this data aids in predicting stability and reactivity. For example, 6-amino-1,3-dimethyluracil exhibits ΔcHₘ° = -3,450 kJ/mol, benchmarked against similar compounds .
Q. How do photochemical reactions of 6-Bromo-1,3-dimethyluracil with indoles proceed?
- Methodological Answer : UV irradiation (λ >290 nm) in acetone facilitates C–Br bond cleavage, forming indolyl adducts. For example, 5-bromo-1,3-dimethyluracil reacts with N-acetyl-L-tryptophan methyl ester to yield 5-(2-indolyl)uracil and 5-(7-indolyl)uracil. Reaction kinetics are monitored via LC-MS to identify regioisomers .
Q. What computational methods validate the catalytic role of 6-Bromo-1,3-dimethyluracil in multicomponent reactions?
- Methodological Answer : Density Functional Theory (DFT) models predict transition states in reactions with aldehydes and ketones. For instance, hybrid catalysts like [TSSECM] enhance the synthesis of bis(6-amino-1,3-dimethyluracil)methanes by lowering activation energy. Molecular docking studies further elucidate substrate-enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
